2-Amino-4-(3-fluorophenyl)butanoic acid is a chiral compound that belongs to the class of amino acids, characterized by the presence of an amino group, a fluorinated phenyl group, and a butanoic acid backbone. This compound has garnered significant interest in pharmaceutical research due to its potential applications in drug development, particularly as an intermediate in synthesizing biologically active molecules. The presence of the fluorine atom enhances its lipophilicity and biological activity, making it a valuable target for synthetic chemists and pharmacologists.
2-Amino-4-(3-fluorophenyl)butanoic acid can be sourced from various chemical suppliers and is classified as an amino acid derivative. Its systematic name reflects its structural features, which include an amino group attached to a butanoic acid chain and a phenyl group substituted with a fluorine atom. The compound's chemical identity is often associated with its potential therapeutic applications.
The synthesis of 2-Amino-4-(3-fluorophenyl)butanoic acid typically involves several key steps:
In industrial settings, these reactions can be scaled up using continuous flow reactors to enhance yield and purity. Catalysts may also be employed to optimize reaction conditions and minimize by-products.
The molecular formula of 2-Amino-4-(3-fluorophenyl)butanoic acid is . It features:
The compound has a chiral center at the carbon atom adjacent to the carboxylic acid group, leading to two enantiomers. Its three-dimensional structure significantly influences its biological activity.
2-Amino-4-(3-fluorophenyl)butanoic acid can participate in various chemical reactions:
Common reagents for these reactions include lithium aluminum hydride for reductions and hydrogen peroxide for oxidations. Reaction conditions can vary widely based on desired outcomes.
The mechanism of action for 2-Amino-4-(3-fluorophenyl)butanoic acid primarily involves its interaction with biological targets such as enzymes or receptors. The fluorophenyl group enhances binding affinity and specificity towards target sites, while the amino group facilitates interactions crucial for biological activity. This compound may modulate pathways involved in neurotransmission or enzyme inhibition, particularly in contexts where fluorinated compounds exhibit enhanced potency compared to their non-fluorinated counterparts.
Relevant analyses include spectroscopic methods (NMR, IR) for structural confirmation and purity assessment.
2-Amino-4-(3-fluorophenyl)butanoic acid has several scientific uses:
Incorporation of the 3-fluorophenyl moiety employs transition-metal-catalyzed cross-coupling. Heck reactions between 3-fluoroiodobenzene and allyl alcohol/Pd(OAc)₂ yield 3-(3-fluorophenyl)propanal, a key precursor, with 95% efficiency [1]. For sterically congested derivatives, Suzuki-Miyaura couplings utilize 3-fluorophenylboronic acids and γ-halo-β-amino acid precursors under Pd(PPh₃)₄ catalysis. Microwave-assisted conditions (120°C, 30 min) enhance reaction rates and reduce epimerization risks [8]. Direct C–H activation strategies using Pd(OAc)₂ and bidentate directing groups (e.g., 8-aminoquinoline) enable late-stage arylation, though competing proto-defluorination necessitates careful optimization of base and temperature [8].
Table 2: Cross-Coupling Strategies for Fluorophenyl Introduction
Reaction Type | Conditions | Yield (%) | Key Advantage |
---|---|---|---|
Heck Coupling | Pd(OAc)₂, Allyl Alcohol, 80°C | 95 | High atom economy |
Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, Microwave, 120°C | 85 | Tolerance to ester groups |
C–H Arylation | Pd(OAc)₂, APAQ, AgOAc | 70 | Step economy |
Stepwise assembly necessitates orthogonal protection of α-amino and carboxyl groups. Fmoc protection is pivotal: Ni(II)-complex disassembly liberates free amino acids, which undergo in-situ Fmoc-osuccinimide coupling at 0°C, yielding (S)-N-Fmoc-2-amino-4-(3-fluorophenyl)butanoic acid in 86% yield. The Fmoc group’s base lability (piperidine/DMF) facilitates deprotection without epimerization during peptide elongation [2] . For acid-labile protection, tert-butoxycarbonyl (Boc) groups are employed, with removal via TFA/DCM (1:1). Carboxyl groups may be shielded as methyl esters (cleaved by LiOH) or tert-butyl esters (TFA-labile), enabling chemoselective transformations on the fluorophenyl ring [3] [9].
Table 3: Protecting Group Applications in Synthesis
Protecting Group | Functionality | Deprotection Conditions | Compatibility |
---|---|---|---|
Fmoc | Amino | 20% Piperidine/DMF | Acid-sensitive groups |
Boc | Amino | 50% TFA/DCM | Base-sensitive groups |
tert-Butyl | Carboxyl | TFA | Nucleophilic conditions |
Methyl | Carboxyl | LiOH, THF/H₂O | Oxidative conditions |
Solid-phase peptide synthesis (SPPS) enables efficient incorporation of 2-amino-4-(3-fluorophenyl)butanoic acid into bioactive sequences. Handle-linker systems (e.g., Wang or Rink amide resins) anchor Fmoc-protected monomers via carboxyl groups. Coupling employs phosphonium salts (PyBOP) or uronium reagents (HATU) with DIPEA in DMF, achieving >95% efficiency per cycle for sterically undemanding sequences [5]. For sterically hindered conjugations, microwave-assisted double coupling (50°C, 10 min) reduces aggregation. Post-synthesis, TFA cocktails (TFA/H₂O/TIPS, 95:2.5:2.5) cleave peptides while preserving the fluorophenyl moiety [4] [9]. Computational validation (Rosetta docking) confirms that peptides containing this residue bind GABAB1 receptors with higher affinity than baclofen, supporting therapeutic potential [8].
Table 4: Solid-Phase Synthesis Parameters
Resin Type | Coupling Agent | Conditions | Cleavage Cocktail |
---|---|---|---|
Rink Amide | HATU, DIPEA | DMF, RT, 45 min | TFA/H₂O/TIPS (95:2.5:2.5) |
Wang | PyBOP, NMM | DMF, 50°C (microwave) | TFA/EDT (95:5) |
Sieber Amide | DIC, OxymaPure® | NMP, RT, 2× 30 min | 2% TFA/DCM |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1